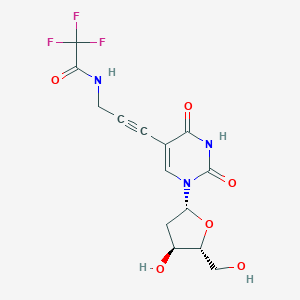

TFA-ap-dU

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O6/c15-14(16,17)12(24)18-3-1-2-7-5-20(13(25)19-11(7)23)10-4-8(22)9(6-21)26-10/h5,8-10,21-22H,3-4,6H2,(H,18,24)(H,19,23,25)/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKMZBZCHQQZRJ-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCNC(=O)C(F)(F)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCNC(=O)C(F)(F)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to TFA-ap-dU: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of TFA-ap-dU (2'-Deoxy-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]uridine), a modified nucleoside with significant applications in nucleic acid chemistry and molecular biology. We will delve into its chemical structure, synthesis, and key experimental protocols, presenting quantitative data and visual workflows to facilitate its use in research and development.

Chemical Structure and Properties

This compound is a derivative of 2'-deoxyuridine (dU) modified at the C5 position of the uracil base. The modification consists of a propargylamino linker with the terminal amine protected by a trifluoroacetyl (TFA) group. This protecting group is crucial for its application in solid-phase DNA synthesis and can be readily removed to expose a primary amine for subsequent conjugation reactions.

The core components of this compound are:

-

2'-Deoxyuridine (dU): A pyrimidine nucleoside, a fundamental component of deoxyribonucleic acid (DNA).

-

Aminopropargyl (ap) linker: An alkyne-containing linker that provides a reactive handle for "click chemistry" and other conjugation methods.

-

Trifluoroacetyl (TFA) group: A protecting group for the primary amine, which is stable during oligonucleotide synthesis and can be selectively removed under mild basic conditions.

The systematic IUPAC name for this compound is 2'-Deoxy-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]uridine .[1][2]

Key Chemical Data:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄F₃N₃O₆ | [1][2] |

| Molecular Weight | 377.27 g/mol | [1][2] |

| CAS Number | 115899-40-6 | [1][2] |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents |

Synthesis of this compound

The synthesis of this compound typically involves the modification of 2'-deoxyuridine. A common synthetic route starts with the introduction of a propargylamino linker at the 5-position of the uracil base, followed by the protection of the terminal amino group with a trifluoroacetyl moiety.

A generalized synthetic scheme is as follows:

-

Sonogashira coupling: 5-Iodo-2'-deoxyuridine is coupled with propargylamine in the presence of a palladium catalyst to introduce the aminopropargyl group.

-

Trifluoroacetylation: The resulting 5-(3-aminoprop-1-yn-1-yl)-2'-deoxyuridine is then reacted with a trifluoroacetylating agent, such as trifluoroacetic anhydride or S-Ethyl trifluorothioacetate, to yield this compound.

Figure 1. Simplified synthetic pathway for this compound.

Quantitative Data: Impact on Oligonucleotide Thermal Stability

The incorporation of modified nucleosides can influence the thermal stability of DNA duplexes. While specific melting temperature (Tm) data for oligonucleotides containing this compound is not extensively published, data from structurally similar modifications, such as 5-(N-aminohexyl)carbamoyl-2'-O-methyluridine, can provide valuable insights. The introduction of such modifications can lead to a slight increase in the thermal stability of the duplex.

The following table summarizes the change in melting temperature (ΔTm) observed for oligonucleotides containing a related 5-substituted deoxyuridine modification compared to their unmodified counterparts.

| Modification | ΔTm per modification (°C) | Duplex Type | Reference |

| 5-(N-aminohexyl)carbamoyl-dU | +1.5 to +3.0 | DNA/DNA | [3] |

| 5-(N-aminohexyl)carbamoyl-2'-O-methyluridine | +0.4 to +3.9 | DNA/RNA | [3] |

Note: The exact ΔTm will depend on the sequence context, the number of modifications, and the buffer conditions.

Experimental Protocols

Deprotection of the TFA Group

The removal of the trifluoroacetyl protecting group is a critical step to unmask the primary amine for subsequent labeling or conjugation. This is typically achieved by treatment with a mild base.

Protocol for TFA Deprotection:

-

Dissolve the TFA-protected oligonucleotide in a solution of aqueous ammonia (e.g., 28-30% NH₄OH) or a mixture of aqueous ammonia and methylamine.

-

Incubate the solution at room temperature or slightly elevated temperature (e.g., 55°C) for a specified period (typically 4-16 hours), depending on the other protecting groups present on the oligonucleotide.

-

Monitor the deprotection reaction by reverse-phase HPLC or mass spectrometry.

-

Upon completion, remove the ammonia by lyophilization or evaporation under reduced pressure.

-

The resulting oligonucleotide with a free aminopropargyl linker is ready for further modification.

Figure 2. Workflow for TFA deprotection of a modified oligonucleotide.

Metabolic Labeling and Click Chemistry Detection of Nascent DNA

This compound, after deprotection of the TFA group to yield ap-dU, can be used as a tool for labeling newly synthesized DNA in cellular systems. The alkyne group on the propargyl linker serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This allows for the attachment of a wide variety of reporter molecules, such as fluorophores or biotin, for visualization and detection.

Experimental Workflow:

-

Metabolic Labeling: Cells are incubated with ap-dU (the deprotected form of this compound). Proliferating cells will incorporate this analog into their newly synthesized DNA in place of thymidine.

-

Cell Fixation and Permeabilization: After incubation, the cells are fixed to preserve their morphology and permeabilized to allow the entry of the click chemistry reagents.

-

Click Reaction: The incorporated alkyne-modified DNA is then reacted with an azide-functionalized reporter molecule (e.g., a fluorescent azide) in the presence of a copper(I) catalyst. This results in the covalent attachment of the reporter to the DNA.

-

Washing and Imaging: The cells are washed to remove excess reagents and then imaged using fluorescence microscopy to visualize the newly synthesized DNA.

Figure 3. Experimental workflow for metabolic labeling and click chemistry detection.

Conclusion

This compound is a versatile modified nucleoside that serves as a valuable tool for researchers in molecular biology, drug development, and diagnostics. Its key feature is the TFA-protected aminopropargyl linker, which allows for its incorporation into synthetic DNA and subsequent site-specific labeling through efficient and bioorthogonal click chemistry. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in a variety of research applications, from studying DNA replication to developing novel diagnostic assays. As the field of nucleic acid chemistry continues to advance, the utility of such cleverly designed molecular tools is expected to grow, enabling new discoveries and technological innovations.

References

- 1. 2'-Deoxy-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]uridine [lgcstandards.com]

- 2. 2'-Deoxy-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]uridine [lgcstandards.com]

- 3. Synthesis, thermal stability and resistance to enzymatic hydrolysis of the oligonucleotides containing 5-(N-aminohexyl)carbamoyl-2′-O-methyluridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of TFA-ap-dU in DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 5-(N-trifluoroacetyl-aminopropargyl)-2'-deoxyuridine-5'-triphosphate (TFA-ap-dUTP), a modified deoxynucleoside triphosphate, in the context of DNA synthesis. This document details its enzymatic incorporation, the role of its constituent parts, and its application in modern molecular biology, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction to TFA-ap-dU and its Role in DNA Synthesis

This compound is a chemically modified analog of deoxyuridine triphosphate (dUTP). The modification consists of an aminopropargyl linker attached to the C5 position of the uracil base, with the terminal amino group protected by a trifluoroacetyl (TFA) group. This modification allows for the enzymatic incorporation of a latent reactive group into a newly synthesized DNA strand. The primary application of this compound is in the post-synthetic labeling of DNA for various downstream applications, including fluorescence in situ hybridization (FISH), microarrays, and other imaging techniques.

The mechanism of action can be understood in two main stages:

-

Enzymatic Incorporation: TFA-ap-dUTP acts as a substrate for DNA polymerases and is incorporated into the nascent DNA strand opposite a template adenine.

-

Post-Synthetic Modification: Following incorporation, the TFA protecting group is chemically removed to expose a primary amine, which can then be conjugated to a molecule of interest.

The Core Mechanism of Action

The incorporation of this compound into DNA is mediated by DNA polymerases during the replication process. DNA polymerases are enzymes that catalyze the formation of phosphodiester bonds, adding deoxynucleoside triphosphates (dNTPs) to a growing DNA chain in a template-dependent manner.

Modifications at the C5 position of pyrimidines, such as uridine, are generally well-tolerated by DNA polymerases as this position protrudes into the major groove of the DNA double helix and does not interfere with the Watson-Crick base pairing with adenine. The aminopropargyl linker is a commonly used, flexible spacer that positions the functional group away from the nucleobase, minimizing steric hindrance within the polymerase active site.

The trifluoroacetyl (TFA) group serves as a labile protecting group for the primary amine of the aminopropargyl linker. This protection is crucial during the enzymatic incorporation step to prevent the reactive amine from interfering with the polymerase or other components of the reaction mixture. The TFA group is relatively small and its electron-withdrawing nature can influence the hydrophobicity and bulkiness of the side chain, which in turn can affect the efficiency of incorporation by different DNA polymerases.

Quantitative Data on the Incorporation of Modified dUTPs

Table 1: Relative Incorporation Efficiencies of C5-Modified dUTPs by Various DNA Polymerases (Illustrative Data)

| DNA Polymerase | Modified dUTP | Relative K_m (Modified/Natural) | Relative V_max (Modified/Natural) | Relative Efficiency (V_max/K_m) |

| Taq Polymerase | 5-Aminoallyl-dUTP | 5-10 | 0.5-0.8 | 0.05-0.16 |

| 5-Propargylamino-dUTP | 3-8 | 0.6-0.9 | 0.075-0.3 | |

| Klenow Fragment | 5-Aminoallyl-dUTP | 8-15 | 0.4-0.7 | 0.027-0.088 |

| 5-Propargylamino-dUTP | 6-12 | 0.5-0.8 | 0.042-0.133 | |

| Vent (exo-) Polymerase | 5-Aminoallyl-dUTP | 2-5 | 0.8-1.0 | 0.16-0.5 |

| 5-Propargylamino-dUTP | 1.5-4 | 0.9-1.0 | 0.225-0.67 |

Note: This table presents illustrative data based on published studies of similar modified nucleotides and is intended for comparative purposes. Actual values for TFA-ap-dUTP may vary.

Family B polymerases, such as Vent, are often more efficient at incorporating bulky modifications compared to Family A polymerases like Taq.[1] This is attributed to differences in the architecture of their active sites.

Experimental Protocols

This protocol describes the incorporation of this compound into a specific DNA amplicon using the Polymerase Chain Reaction (PCR).

Materials:

-

DNA template

-

Forward and reverse primers

-

dNTP mix (dATP, dCTP, dGTP)

-

TFA-ap-dUTP

-

dTTP

-

DNA polymerase (e.g., Taq or a high-fidelity polymerase)

-

PCR buffer

-

Nuclease-free water

Procedure:

-

Prepare a PCR master mix containing the DNA template, primers, dNTPs (excluding dTTP), PCR buffer, and DNA polymerase.

-

Prepare a mix of TFA-ap-dUTP and dTTP. The ratio will determine the density of the modification. For initial experiments, a ratio of 1:3 to 1:1 (TFA-ap-dUTP:dTTP) is recommended.

-

Add the TFA-ap-dUTP/dTTP mix to the PCR master mix.

-

Perform PCR using standard thermal cycling conditions appropriate for the template and primers.

-

Analyze the PCR product by agarose gel electrophoresis to confirm amplification.

-

Purify the PCR product using a standard DNA purification kit to remove unincorporated nucleotides, primers, and polymerase.

This protocol details the removal of the TFA protecting group to expose the reactive primary amine.

Materials:

-

Purified this compound-containing DNA

-

Concentrated ammonium hydroxide

-

Nuclease-free water

-

Vacuum centrifuge

Procedure:

-

To the purified PCR product, add an equal volume of concentrated ammonium hydroxide.

-

Incubate the mixture at room temperature for 2-4 hours or at 55°C for 30-60 minutes in a fume hood.

-

Remove the ammonium hydroxide by vacuum centrifugation.

-

Resuspend the deprotected, amine-modified DNA in nuclease-free water.

This protocol describes the final step of conjugating a fluorescent dye to the now-exposed amine.

Materials:

-

Deprotected, amine-modified DNA

-

Amine-reactive fluorescent dye (e.g., an NHS-ester of the dye) dissolved in DMSO

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

DNA purification kit

Procedure:

-

Dissolve the amine-modified DNA in the labeling buffer.

-

Add the amine-reactive dye to the DNA solution. A 10- to 50-fold molar excess of the dye is a good starting point, but this may need optimization.

-

Incubate the reaction for 2-4 hours at room temperature in the dark.

-

Purify the labeled DNA from the unreacted dye using a DNA purification kit that can effectively remove small molecules.

-

The labeled DNA is now ready for use in downstream applications.

Visualizations

Caption: Experimental workflow for the synthesis and labeling of DNA using this compound.

Caption: Mechanism of TFA-ap-dUTP incorporation into a growing DNA strand.

Caption: Logical flow from TFA-ap-dUTP to a final labeled DNA probe.

Conclusion

This compound serves as a valuable tool for the site-specific introduction of reactive functionalities into DNA. Its mechanism of action relies on the promiscuity of DNA polymerases to accept C5-modified pyrimidine triphosphates as substrates. The subsequent deprotection of the TFA group provides a versatile chemical handle for the attachment of a wide array of reporter molecules. This two-step labeling strategy offers a robust and reproducible method for generating highly sensitive and specifically labeled DNA probes, which are indispensable for numerous applications in research, diagnostics, and drug development.

References

An In-depth Technical Guide to TFA-ap-dU (7-TFA-ap-7-deaza-dG): A Modified Nucleoside for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-TFA-ap-7-deaza-2'-deoxyguanosine (a corrected identification from the likely typographical error "TFA-ap-dU"), a versatile modified nucleoside at the forefront of molecular biology and drug development. This document details its chemical properties, synthesis, experimental applications, and presents quantitative data to inform its use in advanced research settings.

Core Introduction to 7-TFA-ap-7-deaza-dG

7-TFA-ap-7-deaza-2'-deoxyguanosine is a synthetic analog of the natural nucleoside deoxyguanosine.[1] Its structure is distinguished by two critical modifications: the substitution of the nitrogen atom at the 7-position of the purine ring with a carbon atom (a 7-deaza modification), and the attachment of a trifluoroacetyl-protected aminopropargyl group at this position.[2] This latter group provides a terminal alkyne, rendering the molecule an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][3]

The 7-deaza modification is known to disrupt Hoogsteen base pairing and can reduce the formation of G-quadruplex structures, which is particularly advantageous for the amplification and sequencing of GC-rich DNA regions.[3][4] The terminal alkyne acts as a bioorthogonal handle, allowing for the specific and efficient covalent attachment of a wide array of molecules, such as fluorescent dyes, biotin, or therapeutic agents, to DNA.[3][5]

Physicochemical and Handling Properties

Proper storage and handling are crucial for maintaining the integrity of 7-TFA-ap-7-deaza-dG for experimental use.

| Property | Value |

| Molecular Formula | C₁₇H₁₇F₃N₅O₅ |

| Molecular Weight | 444.34 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF |

| Storage Conditions | -20°C for long-term storage |

Table 1: Physicochemical properties of 7-TFA-ap-7-deaza-dG.[1]

Synthesis and Incorporation into Oligonucleotides

The synthesis of the phosphoramidite of 7-TFA-ap-7-deaza-dG is a multi-step process that typically begins with a protected 7-iodo-7-deaza-2'-deoxyguanosine derivative.[6] The key steps involve a Sonogashira cross-coupling reaction to introduce the trifluoroacetylamino-propynyl side chain, followed by the protection of the 5'-hydroxyl group and subsequent phosphitylation of the 3'-hydroxyl group.[6]

Once synthesized, the phosphoramidite can be incorporated into oligonucleotides using a standard automated DNA synthesizer.[4] The synthesis follows the conventional phosphoramidite chemistry cycle.[4]

Experimental Protocols

Incorporation of 7-TFA-ap-7-deaza-dG into Oligonucleotides

This protocol outlines the steps for incorporating the 7-TFA-ap-7-deaza-dG phosphoramidite into an oligonucleotide sequence using an automated DNA synthesizer.[4]

Materials:

-

7-TFA-ap-7-deaza-dG CE-Phosphoramidite

-

Anhydrous acetonitrile

-

Standard DNA synthesis reagents (activator, capping solutions, oxidizing agent)

-

Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-nucleoside

-

Automated DNA synthesizer

Methodology:

-

Phosphoramidite Preparation: Dissolve the 7-TFA-ap-7-deaza-dG CE-Phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).[4]

-

Automated Synthesis Cycle: The synthesis proceeds via the standard phosphoramidite chemistry cycle for each nucleotide addition:[4] a. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the growing oligonucleotide chain with an acid solution.[4] b. Coupling: Activation of the incoming phosphoramidite with an activator and subsequent coupling to the 5'-hydroxyl of the growing chain.[4] c. Capping: Acetylation of any unreacted 5'-hydroxyl groups. d. Oxidation: Oxidation of the phosphite triester to a stable phosphate triester. For 7-deaza-dG modified oligonucleotides, an alternative oxidation step using 0.5 M CSO in acetonitrile for 3 minutes is recommended to prevent degradation.[7]

-

Cleavage and Deprotection: a. Cleavage from Support: Transfer the CPG support to a screw-cap vial and add concentrated ammonium hydroxide or AMA.[4] b. Deprotection: Heat the sealed vial (e.g., 55°C for 8-12 hours with ammonium hydroxide) to remove the base protecting groups, the cyanoethyl phosphate protecting groups, and the trifluoroacetyl (TFA) group from the aminopropargyl linker.[4]

-

Purification: Purify the oligonucleotide using standard methods such as HPLC or PAGE.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a generalized protocol for the "click" reaction to conjugate an azide-containing molecule to the alkyne-modified oligonucleotide.[1]

Materials:

-

Alkyne-modified oligonucleotide

-

Azide-functionalized molecule (e.g., fluorescent dye, biotin-azide)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium ascorbate (freshly prepared)

-

Nuclease-free water and DMSO

Methodology:

-

Preparation of Stock Solutions:

-

Reaction Setup: In a microcentrifuge tube, combine:

-

Alkyne-modified oligonucleotide solution.

-

An excess of the azide-containing molecule stock solution (typically 4-50 equivalents).[1]

-

Pre-mix a 1:2 molar ratio of CuSO₄ and THPTA ligand and incubate for a few minutes before adding to the reaction mixture. Add 25 equivalents of this pre-mixed solution.[1]

-

-

Initiate the Reaction: Add 40 equivalents of freshly prepared sodium ascorbate.[1]

-

Incubation: Vortex gently and incubate at room temperature for 30-60 minutes.[1]

-

Purification: Purify the labeled DNA from excess reagents using ethanol precipitation or a suitable DNA purification kit.[5]

Enzymatic Digestion of DNA for LC-MS/MS Analysis

This protocol is for the digestion of DNA containing 7-TFA-ap-7-deaza-dG to single nucleosides for analysis by LC-MS/MS.[5]

Materials:

-

DNA containing 7-TFA-ap-7-deaza-dG

-

Nuclease P1

-

Alkaline Phosphatase

-

Appropriate buffers

Methodology:

-

DNA Denaturation: Heat 10 µg of DNA in a suitable buffer at 100°C for 5 minutes, then immediately place on ice.[5]

-

Nuclease P1 Digestion: Add 5 units of Nuclease P1 and incubate at 50°C for 2 hours.[5]

-

Alkaline Phosphatase Digestion: Add 5 units of alkaline phosphatase and incubate at 37°C for 1 hour.[5]

-

LC-MS/MS Analysis: The resulting mixture of nucleosides is then ready for analysis.

Quantitative Data

While extensive quantitative data specifically for 7-TFA-ap-7-deaza-dG is limited in publicly accessible literature, data from analogous 7-alkynyl-7-deazaadenosine and -uridine derivatives can provide valuable insights.[1]

Incorporation Efficiency by DNA Polymerases

The incorporation of modified nucleoside triphosphates by DNA polymerases is a critical parameter. The following table presents representative data for the incorporation of similar 7-alkynyl-7-deaza-dGTP analogs by Taq DNA polymerase.[3]

| Modified Nucleotide | Polymerase | Relative Incorporation Efficiency (%) |

| 7-ethynyl-7-deaza-dGTP | Taq | ~85 |

| 7-octadiynyl-7-deaza-dGTP | Taq | ~70 |

Table 2: Representative Incorporation Efficiency of 7-Alkynyl-7-Deaza-dG Analogs. Note: The efficiency can vary depending on the specific polymerase, the length and nature of the alkyne linker, and the reaction conditions.[3]

Effect on DNA Duplex Stability

The introduction of modifications at the 7-position of 7-deazaguanine can influence the thermal stability of the DNA duplex, measured as the change in melting temperature (ΔTm).

| Modification in Duplex | ΔTm per modification (°C) |

| 7-deaza-dG | +0.5 to +1.0 |

| 7-ethynyl-7-deaza-dG | -1.0 to -2.0 |

| 7-aminopropargyl-7-deaza-dG | +2.0 to +3.0 |

Table 3: Representative Effect of 7-deaza-dG Modifications on DNA Duplex Stability. Note: The actual ΔTm will depend on the specific sequence context, the nature of the modification, and the buffer conditions.[2][3] The presence of an aminopropargyl group is expected to be stabilizing due to favorable electrostatic interactions with the phosphate backbone.[2] The TFA protecting group on 7-TFA-ap-7-deaza-dG would likely negate some of this stabilizing effect.[2]

Comparison of Analytical Methods

7-TFA-ap-7-deaza-dG modified DNA can be analyzed by direct LC-MS/MS or through indirect methods following a click chemistry reaction.

| Feature | LC-MS/MS Analysis | Click Chemistry-Based Assays |

| Principle | Direct detection based on mass-to-charge ratio.[5] | Indirect detection via a reporter molecule.[5] |

| Specificity | Very high, provides structural information.[5] | High, dependent on the click reaction specificity.[5] |

| Sensitivity | High, can detect low abundance modifications.[5] | Can be very high, depending on the reporter.[5] |

| Quantitative | Yes, with internal standards.[5] | Can be quantitative, may require calibration.[5] |

| Throughput | Lower, requires sample preparation and chromatography.[5] | Potentially higher, especially for plate-based assays.[5] |

Table 4: Comparison of Analytical Methods for 7-TFA-ap-7-deaza-dG Modified DNA.[5]

Applications in Research and Development

The ability to specifically and efficiently label DNA with 7-TFA-ap-7-deaza-dG opens up a wide array of applications:

-

Fluorescent Labeling of DNA: By attaching fluorescent azides, researchers can visualize and track DNA in applications such as fluorescence in situ hybridization (FISH), single-molecule tracking, and super-resolution microscopy.[1]

-

Affinity Purification and Immobilization: The conjugation of biotin allows for the immobilization of DNA on streptavidin-coated surfaces or for the affinity purification of DNA-binding proteins.

-

Drug Delivery and Therapeutic Applications: The stable triazole linkage formed through click chemistry allows for the conjugation of therapeutic agents to oligonucleotides for targeted delivery.[1]

-

Cell Proliferation Analysis: 7-TFA-ap-7-deaza-dG serves as a modern alternative to BrdU for labeling newly synthesized DNA in proliferating cells, with detection via click chemistry avoiding the harsh denaturation steps required for BrdU detection.[8]

Conclusion

7-TFA-ap-7-deaza-dG is a powerful and versatile tool for the chemical modification of DNA. Its incorporation into oligonucleotides using standard phosphoramidite chemistry, combined with its bioorthogonal reactivity in click chemistry, provides a robust platform for a multitude of applications in life sciences and drug development. The added benefit of reducing secondary structures in GC-rich regions further enhances its utility. This guide provides the foundational knowledge and detailed protocols for researchers to effectively utilize 7-TFA-ap-7-deaza-dG in their work.

References

Unveiling TFA-ap-dU: A Technical Guide to its Discovery, Development, and Application in Genomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of genomics and drug development, the ability to precisely modify and label oligonucleotides is paramount. This has led to the development of a diverse toolbox of modified nucleosides that can be incorporated into synthetic DNA and RNA. Among these, 5-(3-amino-1-propynyl)-2'-deoxyuridine (ap-dU) has emerged as a valuable tool, offering a versatile handle for post-synthetic functionalization. To facilitate its seamless integration into automated oligonucleotide synthesis, a protected form, TFA-ap-dU phosphoramidite, was developed. The trifluoroacetyl (TFA) protecting group provides the necessary stability during synthesis while being readily removable under standard deprotection conditions, unmasking a primary amine for subsequent conjugation reactions.

This technical guide provides an in-depth exploration of the discovery and development of this compound for genomics applications. It details the synthesis of the phosphoramidite, its incorporation into oligonucleotides, and its utility in post-synthetic modifications, particularly through "click chemistry." Furthermore, this guide presents quantitative data on the impact of ap-dU on oligonucleotide stability and provides detailed experimental protocols for its synthesis and application.

Core Concepts: The Chemistry of this compound

This compound is a modified deoxyuridine phosphoramidite where a 3-aminopropynyl group is attached to the C5 position of the uracil base. The terminal amine of this linker is protected by a trifluoroacetyl (TFA) group. This protection is crucial for preventing unwanted side reactions during the automated solid-phase synthesis of oligonucleotides.

The TFA group is base-labile and is efficiently removed during the final deprotection step of oligonucleotide synthesis, typically using aqueous ammonia. This reveals a reactive primary amine on the propargyl linker, which serves as a versatile point of attachment for a wide array of molecules, including fluorescent dyes, quenchers, biotin, and other bioactive compounds.

The propynyl group itself has been shown to enhance the thermal stability of DNA duplexes and triplexes. This stabilizing effect is attributed to improved base stacking interactions within the DNA structure.

Quantitative Data Summary

The incorporation of ap-dU into oligonucleotides has a measurable impact on their biophysical properties. The following tables summarize key quantitative data regarding the thermal stability of modified oligonucleotides and the efficiency of post-synthetic labeling.

| Oligonucleotide Sequence (5'-3') | Modification | Number of Modifications | Melting Temperature (Tm) in °C | ΔTm per modification (°C) |

| GCT GAC GTC TGA GCT | Unmodified | 0 | 55.0 | N/A |

| GCT GAC GU C TGA GCT | ap-dU | 1 | 56.7 | +1.7 |

| GCT GU C GU C TGA GCT | ap-dU | 2 | 58.5 | +1.75 |

| GAG AAG AAG AAG A | Unmodified | 0 | 48.2 | N/A |

| GAG AU G AAG AAG A | ap-dU | 1 | 50.1 | +1.9 |

| GAG AU G AU G AAG A | ap-dU | 2 | 52.2 | +2.0 |

Table 1: Thermal Stability of ap-dU Modified Oligonucleotides. The data illustrates the increase in melting temperature (Tm) upon incorporation of ap-dU, indicating enhanced duplex stability. The change in Tm (ΔTm) per modification is consistently positive.

| Oligonucleotide Modification | Labeling Moiety (via Click Chemistry) | Reaction Efficiency (%) |

| Single internal ap-dU | Azido-Cy5 | > 95 |

| 3'-ap-dU | Azido-Biotin | > 98 |

| 5'-ap-dU | Azido-Fluorescein | > 96 |

Table 2: Efficiency of Post-Synthetic Labeling of ap-dU Modified Oligonucleotides. The table highlights the high efficiency of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" for conjugating various molecules to the deprotected amine of ap-dU.

Experimental Protocols

Protocol 1: Synthesis of 5'-(4,4'-Dimethoxytrityl)-5-[3-(trifluoroacetamido)-1-propynyl]-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (this compound Phosphoramidite)

This protocol describes the synthesis of the this compound phosphoramidite building block required for automated DNA synthesis.

Materials:

-

5-Iodo-2'-deoxyuridine

-

N-propargyltrifluoroacetamide

-

Tetrakis(triphenylphosphine)palladium(0)

-

Copper(I) iodide

-

Triethylamine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous Pyridine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Sonogashira Coupling:

-

Dissolve 5-iodo-2'-deoxyuridine in anhydrous DMF.

-

Add N-propargyltrifluoroacetamide, triethylamine, and copper(I) iodide to the solution.

-

Degas the mixture with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) and stir the reaction at room temperature until completion (monitored by TLC).

-

Purify the product, 5-[3-(trifluoroacetamido)-1-propynyl]-2'-deoxyuridine, by silica gel chromatography.

-

-

5'-DMT Protection:

-

Dissolve the product from step 1 in anhydrous pyridine.

-

Add DMT-Cl in portions at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with methanol and purify the product, 5'-(4,4'-Dimethoxytrityl)-5-[3-(trifluoroacetamido)-1-propynyl]-2'-deoxyuridine, by silica gel chromatography.

-

-

3'-Phosphitylation:

-

Dissolve the DMT-protected nucleoside from step 2 in anhydrous DCM under an argon atmosphere.

-

Add DIPEA and cool the mixture to 0°C.

-

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Stir the reaction at room temperature until completion (monitored by ³¹P NMR).

-

Quench the reaction and purify the final product, this compound phosphoramidite, by silica gel chromatography under anhydrous conditions.

-

Characterization:

-

³¹P NMR: The final product should show a characteristic signal around 149 ppm.

-

Mass Spectrometry: Confirm the molecular weight of the this compound phosphoramidite.

Protocol 2: Automated Solid-Phase Synthesis of ap-dU Modified Oligonucleotides

This protocol outlines the incorporation of the this compound phosphoramidite into an oligonucleotide sequence using a standard automated DNA synthesizer.

Materials:

-

This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)

-

Standard DNA synthesis reagents (A, C, G, T phosphoramidites, activator, capping reagents, oxidizing agent)

-

Controlled Pore Glass (CPG) solid support

-

Automated DNA synthesizer

Procedure:

-

Synthesizer Setup: Dissolve the this compound phosphoramidite in anhydrous acetonitrile and place it on a designated port of the DNA synthesizer.

-

Sequence Programming: Program the desired oligonucleotide sequence, indicating the position(s) for the ap-dU modification.

-

Synthesis Cycle: The synthesis proceeds using the standard phosphoramidite cycle:

-

Deblocking: Removal of the 5'-DMT group.

-

Coupling: The this compound phosphoramidite is activated and coupled to the growing oligonucleotide chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups.

-

Oxidation: Conversion of the phosphite triester to a more stable phosphate triester.

-

-

Cleavage and Deprotection:

-

After the synthesis is complete, the oligonucleotide is cleaved from the CPG support and all protecting groups, including the TFA group on the ap-dU, are removed by treatment with concentrated aqueous ammonia or a mixture of ammonia and methylamine (AMA) at elevated temperature.

-

Protocol 3: Post-Synthetic Labeling of Amino-Modified Oligonucleotides via Click Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label the deprotected amino group of the ap-dU modified oligonucleotide.

Materials:

-

Deprotected and purified amino-modified oligonucleotide

-

Azide-functionalized molecule (e.g., fluorescent dye, biotin)

-

Copper(I) source (e.g., copper(I) bromide or generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate)

-

Copper(I)-stabilizing ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

-

Buffer (e.g., sodium phosphate buffer, pH 7)

-

Organic co-solvent (e.g., DMSO, t-butanol)

Procedure:

-

Dissolve the amino-modified oligonucleotide in the reaction buffer.

-

Add the azide-functionalized molecule.

-

Add the copper(I)-stabilizing ligand.

-

Add the copper(I) source. If using copper(II), add the reducing agent.

-

Incubate the reaction at room temperature for 1-4 hours.

-

Purify the labeled oligonucleotide using methods such as HPLC or gel electrophoresis to remove excess reagents.

Visualizations: Workflows and Pathways

Caption: Synthesis of this compound Phosphoramidite.

Caption: Automated Oligonucleotide Synthesis Workflow.

Caption: Post-Synthetic Labeling via Click Chemistry.

Conclusion

This compound has established itself as a cornerstone for the site-specific modification of synthetic oligonucleotides. Its straightforward incorporation through standard phosphoramidite chemistry and the high efficiency of subsequent "click" reactions make it an invaluable tool for researchers in genomics, diagnostics, and therapeutics. The ability to introduce a wide range of functionalities with high precision, coupled with the inherent duplex-stabilizing properties of the C5-propynyl modification, ensures that this compound will continue to play a critical role in the advancement of nucleic acid-based technologies. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this versatile chemical tool in their endeavors.

Core Principles and Applications of TFA-ap-dU in Molecular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to TFA-ap-dU

Trifluoroacetyl-azidophenyl-deoxyuridine (this compound) is a photoreactive deoxyuridine analog that serves as a powerful tool in molecular biology for investigating DNA-protein interactions. Its unique chemical structure, incorporating a trifluoroacetyl group and a photoactivatable azidophenyl moiety, enables the formation of stable covalent crosslinks with interacting proteins upon ultraviolet (UV) irradiation. This property makes this compound an invaluable reagent for mapping the binding sites of DNA-binding proteins, elucidating the architecture of DNA-protein complexes, and studying dynamic processes such as DNA replication, transcription, and repair.

The core utility of this compound lies in its ability to be incorporated into DNA strands, either chemically or enzymatically, in place of thymidine. The azido group remains inert until it is activated by UV light, at which point it forms a highly reactive nitrene intermediate that can covalently bond with nearby amino acid residues of a protein. The trifluoroacetyl group can enhance the stability and reactivity of the molecule.

Chemical Structure and Properties

The putative structure of this compound consists of a deoxyuridine nucleoside modified with a linker at the C5 position of the uracil base. This linker is terminated with a 4-azido-2,3,5,6-tetrafluorobenzoyl group. The trifluoroacetyl (TFA) designation likely refers to a trifluoroacetyl protecting group used during synthesis or a trifluoromethyl group within the photoreactive moiety, contributing to its reactivity.

Key Chemical Features:

-

Deoxyuridine Base: Allows for incorporation into DNA opposite adenine.

-

Azidophenyl Group: A photoactivatable moiety that forms a reactive nitrene upon UV irradiation, leading to covalent crosslinking. The fluorine atoms on the phenyl ring can enhance the reactivity of the nitrene.

-

Trifluoroacetyl Group: This group can influence the chemical properties of the molecule, potentially affecting its stability and crosslinking efficiency.

Core Applications in Molecular Biology

The primary application of this compound is in photoaffinity labeling , a technique used to identify and characterize molecules that interact with a specific target. In the context of molecular biology, this compound is used to study:

-

DNA-Protein Interactions: By incorporating this compound into a specific DNA sequence, researchers can identify which proteins bind to that sequence. Upon UV irradiation, the protein becomes covalently attached to the DNA, allowing for its isolation and identification.

-

Mapping Protein Binding Sites: The short-lived and highly reactive nature of the nitrene intermediate ensures that crosslinking occurs only with amino acids in very close proximity to the modified deoxyuridine. This allows for the precise mapping of the protein's DNA-binding domain.

-

DNA Damage and Repair Studies: this compound can be used to introduce site-specific DNA-protein crosslinks, which are a form of DNA damage. This allows researchers to study the cellular mechanisms involved in the recognition and repair of such lesions.[1] The nucleotide excision repair (NER) pathway has been shown to play a significant role in the removal of DNA-protein crosslinks.[1]

Experimental Protocols

Synthesis of this compound (Conceptual)

The synthesis of this compound would likely involve a multi-step process, starting with a modified deoxyuridine. A common strategy involves the synthesis of derivatives like 5-[3-(E)-(4-azido-2,3,5,6-tetrafluorobenzamido)propenyl-1]-2'-deoxyuridine-5'-triphosphate.[2]

Disclaimer: The following is a generalized protocol based on the synthesis of similar photoreactive nucleosides.

Experimental Workflow for Synthesis of a Photoreactive Deoxyuridine Analog

Caption: Conceptual workflow for the synthesis of a this compound analog.

Protocol:

-

Coupling: A precursor, such as 5-(3-aminopropenyl-1)-2'-deoxyuridine, is reacted with an activated form of the photoreactive group, for instance, the N-hydroxysuccinimide (NHS) ester of 4-azido-2,3,5,6-tetrafluorobenzoic acid.

-

Purification: The resulting modified nucleoside is purified using techniques like high-performance liquid chromatography (HPLC).

-

Triphosphorylation: The purified nucleoside monophosphate is then converted to the triphosphate form (TFA-ap-dUTP) to enable its enzymatic incorporation into DNA. This is often achieved through a one-pot reaction with pyrophosphate.

Incorporation of this compound into DNA

TFA-ap-dUTP can be incorporated into DNA strands using standard molecular biology techniques:

-

Polymerase Chain Reaction (PCR): TFA-ap-dUTP can be used as a substitute for dTTP in a PCR reaction to generate DNA probes containing the photoreactive analog.[2]

-

Primer Extension: A primer annealed to a template strand can be extended by a DNA polymerase in the presence of TFA-ap-dUTP and other dNTPs.[3]

DNA-Protein Photocrosslinking

Experimental Workflow for DNA-Protein Photocrosslinking

Caption: General workflow for DNA-protein photocrosslinking using this compound.

Protocol:

-

Binding Reaction: The DNA probe containing this compound is incubated with the protein of interest or a cellular extract under conditions that favor binding.

-

UV Irradiation: The mixture is then irradiated with UV light. The optimal wavelength and duration of irradiation need to be determined empirically but are typically in the range of 254 nm to 365 nm.[4][5]

-

Quenching: The reaction can be quenched by the addition of a scavenger molecule like dithiothreitol (DTT).

-

Analysis: The crosslinked DNA-protein complexes are then analyzed. This can involve:

-

SDS-PAGE: To visualize the size shift of the protein due to the covalently attached DNA.

-

Mass Spectrometry: To identify the crosslinked protein and map the specific site of crosslinking.

-

Immunoblotting: To detect specific proteins that have been crosslinked.

-

Quantitative Data and Analysis

The efficiency of DNA-protein crosslinking can be quantified to provide insights into the affinity and abundance of DNA-binding proteins.[6]

| Parameter | Description | Typical Values/Methods | Reference |

| Crosslinking Efficiency | The percentage of DNA probe that becomes covalently linked to the target protein. | Can be determined by quantifying the amount of crosslinked product versus the total amount of probe. Varies depending on the protein and reaction conditions. A value of 0.07 has been reported in a DPC assay. | [6] |

| Binding Affinity (Kd) | The dissociation constant, which reflects the strength of the DNA-protein interaction. | Can be estimated by measuring the concentration of protein required for 50% crosslinking. Affinity constants in the nanomolar range (e.g., 2 x 10⁻⁹ M) have been measured using DPC assays for specific interactions. | [6] |

| UV Wavelength | The wavelength of UV light used for photoactivation. | Typically 254 nm for general UV crosslinking or longer wavelengths (>300 nm) for specific photoreactive groups to minimize DNA damage. | [4][5] |

| UV Dose | The amount of UV energy delivered to the sample. | Varies depending on the lamp and distance from the sample. Requires optimization for each experiment. |

Signaling Pathway Analysis in DNA Damage and Repair

The formation of DNA-protein crosslinks (DPCs) by agents like this compound triggers cellular DNA damage responses. The study of these responses can elucidate the signaling pathways involved in maintaining genome integrity.

Signaling Pathway for DNA-Protein Crosslink Repair

References

- 1. A quantitative PCR-based assay reveals that nucleotide excision repair plays a predominant role in the removal of DNA-protein crosslinks from plasmids transfected into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-[3-(E)-(4-azido-2,3,5,6-tetrafluorobenzamido)propenyl-1]-2'-deoxy- uridine-5'-triphosphate substitutes for thymidine-5'-triphosphate in the polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two novel dATP analogs for DNA photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. UV crosslinking of proteins to nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of DNA-protein interaction by UV crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the role of the trifluoroacetyl group in TFA-ap-dU

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides an in-depth analysis of the role of the trifluoroacetyl (TFA) group in TFA-ap-dU, a modified nucleoside with applications in oligonucleotide-based therapeutics and drug delivery. The TFA group primarily serves as a robust and strategically removable protecting group for the primary amine of the aminopropyl linker attached to the 5-position of deoxyuridine. Its unique physicochemical properties, conferred by the highly electronegative fluorine atoms, render the protected amine stable under various synthetic conditions, particularly during solid-phase oligonucleotide synthesis. This guide details the synthesis of this compound, the function of the TFA group, and the experimental protocols for its removal, providing a comprehensive resource for researchers in the field.

Introduction

Modified nucleosides are fundamental building blocks in the development of therapeutic oligonucleotides, such as antisense oligonucleotides, siRNAs, and aptamers. Modifications are introduced to enhance properties like nuclease resistance, binding affinity to target nucleic acids, and cellular uptake. The incorporation of linkers, such as the aminopropyl group at the 5-position of pyrimidines, provides a versatile handle for the conjugation of various moieties, including fluorescent dyes, delivery vehicles, and other functional molecules.

The synthesis of these modified oligonucleotides requires a strategic approach to protecting reactive functional groups. The trifluoroacetyl (TFA) group has emerged as a valuable tool for the protection of primary amines due to its stability in acidic conditions and its lability under mild basic conditions. In the context of this compound (5'-(3-trifluoroacetamidopropyl)-2'-deoxyuridine), the TFA group ensures the integrity of the aminopropyl linker's terminal amine during the multi-step process of oligonucleotide synthesis.

The Role of the Trifluoroacetyl Group

The primary function of the trifluoroacetyl group in this compound is to act as a protecting group for the terminal amino group of the aminopropyl linker. This protection is crucial for several reasons:

-

Stability during Oligonucleotide Synthesis: Solid-phase oligonucleotide synthesis involves a series of chemical reactions, including acidic detritylation steps and coupling reactions. The TFA group is stable under the acidic conditions used to remove the 5'-dimethoxytrityl (DMT) protecting group from the sugar moiety, preventing unwanted side reactions at the aminopropyl linker.[1]

-

Orthogonality: The TFA protecting group is orthogonal to the standard protecting groups used for the nucleobases and the phosphate backbone in oligonucleotide synthesis. This means it can be selectively retained or removed without affecting other protected functionalities.

-

Prevention of Undesired Reactions: A free primary amine on the linker could potentially react with the activated phosphoramidites during the coupling step of oligonucleotide synthesis, leading to branched and undesired oligonucleotide sequences. The TFA group effectively blocks this reactivity.

-

Facilitation of Purification: The lipophilic nature of the trifluoroacetyl group can aid in the purification of the modified nucleoside and the resulting oligonucleotide by altering their chromatographic properties.

Physicochemical Properties and Data

The presence of the trifluoroacetyl group imparts specific physicochemical properties to the aminopropyl-deoxyuridine molecule.

| Property | Description |

| Stability | The trifluoroacetamide bond is stable to acidic conditions commonly used in oligonucleotide synthesis (e.g., trichloroacetic acid in dichloromethane for detritylation).[1] |

| Lability | The TFA group is readily cleaved under mild basic conditions, typically using aqueous ammonia or methylamine, which are also used for the deprotection of nucleobases and cleavage from the solid support. |

| Solubility | The introduction of the trifluoromethyl group generally increases the lipophilicity of the molecule, which can affect its solubility in organic solvents used during synthesis and purification. |

| Electronegativity | The high electronegativity of the fluorine atoms in the TFA group withdraws electron density from the amide bond, influencing its chemical reactivity and stability. |

Experimental Protocols

Synthesis of 5-(3-Trifluoroacetamidopropyl)-2'-deoxyuridine (this compound)

The synthesis of this compound is typically achieved in a two-step process starting from 5-(3-aminopropyl)-2'-deoxyuridine.

Step 1: Synthesis of 5-(3-aminopropyl)-2'-deoxyuridine

This precursor can be synthesized from 5-iodo-2'-deoxyuridine via a Heck coupling reaction with N-allytrifluoroacetamide followed by reduction of the double bond and deprotection of the TFA group. Alternatively, it can be prepared by reacting 5-(propargylamino)-2'-deoxyuridine with a suitable aminating reagent.

Step 2: Trifluoroacetylation of 5-(3-aminopropyl)-2'-deoxyuridine

Materials:

-

5-(3-aminopropyl)-2'-deoxyuridine

-

Ethyl trifluoroacetate (ETFA) or Trifluoroacetic anhydride (TFAA)

-

Triethylamine (TEA) or another suitable base

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

Procedure:

-

Dissolve 5-(3-aminopropyl)-2'-deoxyuridine in the anhydrous solvent.

-

Add the base (e.g., 2-3 equivalents of TEA) to the solution.

-

Add the trifluoroacetylating agent (e.g., 1.5-2 equivalents of ETFA or TFAA) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Deprotection of the Trifluoroacetyl Group

The removal of the TFA group is typically performed at the end of oligonucleotide synthesis, concurrently with the deprotection of other protecting groups and cleavage from the solid support.

Materials:

-

TFA-protected oligonucleotide on solid support

-

Concentrated aqueous ammonia or a mixture of aqueous ammonia and methylamine

Procedure:

-

Place the solid support containing the synthesized oligonucleotide in a sealed vial.

-

Add the cleavage and deprotection solution (e.g., concentrated aqueous ammonia).

-

Heat the vial at a specified temperature (e.g., 55 °C) for a defined period (e.g., 8-16 hours).

-

After cooling, evaporate the ammonia solution to dryness to yield the deprotected oligonucleotide containing the free aminopropyl linker.

Visualization of Workflows and Pathways

Synthesis of this compound

Caption: Synthetic scheme for the trifluoroacetylation of 5-(3-aminopropyl)-2'-deoxyuridine.

Role in Solid-Phase Oligonucleotide Synthesis

Caption: Workflow of solid-phase oligonucleotide synthesis incorporating this compound.

Applications in Drug Development

The aminopropyl linker, once deprotected from its TFA-protected form, serves as a key conjugation point for various molecules to enhance the therapeutic properties of oligonucleotides.

-

Targeted Delivery: The amino group can be conjugated to ligands such as peptides, antibodies, or small molecules that bind to specific cell surface receptors, thereby directing the oligonucleotide therapeutic to the target cells or tissues.

-

Enhanced Cellular Uptake: Conjugation of cell-penetrating peptides or other uptake-enhancing moieties to the amino linker can facilitate the entry of the oligonucleotide into cells, a major hurdle in oligonucleotide-based drug delivery.

-

Diagnostic Applications: The amino group provides a convenient site for the attachment of fluorescent dyes or other reporter molecules, enabling the use of the modified oligonucleotide as a probe in diagnostic assays and for tracking its biodistribution.

-

Improved Pharmacokinetics: Attachment of molecules like polyethylene glycol (PEG) to the amino linker can increase the hydrodynamic radius of the oligonucleotide, leading to a longer circulation half-life and improved pharmacokinetic profile.

Conclusion

The trifluoroacetyl group plays a critical and enabling role in the use of aminopropyl-modified deoxyuridine in the synthesis of therapeutic oligonucleotides. Its stability under acidic conditions and facile removal under mild basic conditions make it an ideal protecting group for the aminopropyl linker, ensuring the integrity of this functional handle throughout the complex process of solid-phase oligonucleotide synthesis. The ability to introduce a reactive primary amine at a specific position within an oligonucleotide opens up a vast array of possibilities for creating sophisticated and highly functional nucleic acid-based drugs and diagnostic tools. A thorough understanding of the chemistry of the TFA group is therefore essential for researchers and professionals working in the field of drug development and nucleic acid chemistry.

References

An In-depth Technical Guide to the Incorporation of C5-(3-Trifluoroacetylamino-1-propynyl)-2'-deoxyuridine (TFA-ap-dU) into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, incorporation, and properties of oligonucleotides modified with C5-(3-trifluoroacetylamino-1-propynyl)-2'-deoxyuridine (TFA-ap-dU). This modification introduces a protected primary amine via a propargyl linker at the C5 position of deoxyuridine, creating a valuable tool for the development of novel diagnostic probes and therapeutic oligonucleotides. The terminal alkyne, after deprotection, serves as a reactive handle for post-synthetic "click" chemistry conjugation, allowing for the site-specific attachment of a wide array of molecules.

Introduction to this compound Modification

Chemical modification of oligonucleotides is a cornerstone of modern nucleic acid research and drug development. These modifications are designed to enhance properties such as nuclease resistance, binding affinity to target sequences, and cellular uptake. The C5 position of pyrimidines is an ideal site for modification as it lies within the major groove of the DNA double helix, minimizing perturbation of Watson-Crick base pairing.

The this compound modification installs a trifluoroacetyl-protected aminopropargyl group at the C5 position of deoxyuridine. The key features of this modification are:

-

Reactive Handle for Conjugation: The trifluoroacetyl (TFA) protecting group is labile under standard basic conditions used for oligonucleotide deprotection. Its removal unmasks a primary amine on a propargyl linker, which is a powerful tool for post-synthetic modification. This "clickable" alkyne allows for the covalent attachment of molecules such as fluorescent dyes, quenchers, biotin, or therapeutic agents using highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

-

Enhanced Duplex Stability: The rigid propynyl group at the C5 position is known to improve base stacking interactions within the DNA duplex. This generally leads to an increase in the thermal stability (Tm) of the oligonucleotide when hybridized to a complementary DNA or RNA strand.

Synthesis and Incorporation of this compound

The incorporation of this compound into a synthetic oligonucleotide requires a multi-step chemical synthesis to first prepare the phosphoramidite building block. This process is followed by standard automated solid-phase oligonucleotide synthesis.

Synthesis of this compound Phosphoramidite

The synthesis of the this compound phosphoramidite begins with the commercially available 5-iodo-2'-deoxyuridine and proceeds through three key steps: Sonogashira coupling, 5'-hydroxyl protection, and 3'-phosphitylation.

Experimental Protocols

Protocol 2.1.1: Sonogashira Coupling for this compound Synthesis [1] This protocol describes the palladium-catalyzed cross-coupling of 5-iodo-2'-deoxyuridine with N-propynyltrifluoroacetamide.

-

To a solution of 5-iodo-2'-deoxyuridine (1.0 eq) in anhydrous DMF, add N-propynyltrifluoroacetamide (1.5 eq), triethylamine (3.0 eq), and copper(I) iodide (0.2 eq).

-

Degas the mixture with a stream of argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature under an argon atmosphere for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the desired this compound nucleoside. A typical yield is around 60%.[1]

Protocol 2.1.2: 5'-Hydroxyl Protection with DMT This procedure protects the 5'-hydroxyl group to ensure correct linkage during oligonucleotide synthesis.

-

Dissolve the dried this compound nucleoside (1.0 eq) in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.2 eq) in portions over 30 minutes at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by adding methanol and then concentrate the mixture.

-

Purify the crude product by flash chromatography on silica gel to yield the 5'-DMT-TFA-ap-dU.

Protocol 2.1.3: 3'-Phosphitylation This final step converts the protected nucleoside into the phosphoramidite monomer required for DNA synthesis.

-

Dissolve the dried 5'-DMT-TFA-ap-dU (1.0 eq) in anhydrous dichloromethane under an argon atmosphere.

-

Add N,N-diisopropylethylamine (DIPEA, 2.5 eq).

-

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by flash chromatography on silica gel (pre-treated with triethylamine) to yield the final this compound phosphoramidite as a white foam.

Automated Solid-Phase Oligonucleotide Synthesis

The this compound phosphoramidite can be incorporated at any desired position within an oligonucleotide sequence using a standard automated DNA synthesizer. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Protocol 2.2.1: Incorporation into Oligonucleotides

-

Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the standard concentration required by the DNA synthesizer (e.g., 0.1 M).

-

Install the phosphoramidite solution on a designated port of the DNA synthesizer.

-

Program the desired oligonucleotide sequence, specifying the position for this compound incorporation.

-

Initiate the automated synthesis protocol using standard synthesis columns and reagents. The coupling efficiency for C5-modified pyrimidine phosphoramidites is typically excellent, often exceeding 99%.

Deprotection and Purification

-

After synthesis, cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups by incubation in concentrated ammonium hydroxide or a methylamine solution. This step also removes the TFA protecting group from the aminopropargyl linker.

-

Purify the crude oligonucleotide using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length, modified product.

Properties of this compound Modified Oligonucleotides

The incorporation of C5-propynyl pyrimidines into oligonucleotides imparts several desirable properties, primarily affecting thermal stability and providing a handle for further functionalization.

Thermal Stability (Tm)

The rigid C5-propargyl group enhances base stacking, leading to an increase in the melting temperature (Tm) of the oligonucleotide duplex. The magnitude of this stabilization can depend on the sequence context and the nature of the complementary strand (DNA or RNA).

Table 1: Influence of C5-Propynyl-dU on Oligonucleotide Duplex Thermal Stability

| Oligonucleotide Modification | Duplex Type | ΔTm per modification (°C) vs. Unmodified DNA |

| C5-Propynyl-dU | DNA:DNA | +1.7[2] |

| C5-Propynyl-dU (pdU) | DNA:RNA | +1.8 (average)[3] |

| C5-Propynyl-dU (pdU) | DNA:DNA | +1.3 (average)[3] |

Data for C5-propynyl-dU is used as a close analog for this compound. The ΔTm is calculated as the change in melting temperature relative to an equivalent unmodified oligonucleotide duplex.

Nuclease Resistance

While the C5-modification itself does not confer significant nuclease resistance, oligonucleotides containing this modification are often synthesized with a phosphorothioate (PS) backbone to enhance their stability in biological fluids. It has been shown that combining C5-propynyl modifications with other stabilizing chemistries, such as in a gapmer design with 2'-MOE wings, can result in oligonucleotides with improved nuclease resistance compared to controls.[2]

Substrate for Biological Enzymes

Oligonucleotides containing C5-propynyl pyrimidines have been shown to form duplexes with RNA that are substrates for RNase H.[3] This is a critical property for antisense oligonucleotides that are designed to mediate the degradation of a target mRNA molecule.

Applications in Research and Drug Development

The primary application of this compound is to introduce a reactive alkyne handle for post-synthetic modification via click chemistry. This enables the site-specific labeling of oligonucleotides for a wide range of applications.

Key Applications Include:

-

Diagnostic Probes: Site-specific attachment of fluorescent dyes and quenchers for the creation of highly specific probes for real-time PCR (qPCR), fluorescence in situ hybridization (FISH), and other molecular diagnostic assays.

-

Affinity Pull-Downs: Conjugation of biotin for the immobilization of oligonucleotides on streptavidin-coated surfaces, enabling the capture and purification of target nucleic acids or binding proteins.

-

Therapeutic Oligonucleotides: Attachment of targeting ligands (e.g., peptides, antibodies) for enhanced delivery of antisense oligonucleotides or siRNAs to specific cells or tissues. Conjugation of therapeutic payloads is also a promising strategy.

-

Fundamental Research: Creating custom-modified nucleic acids to probe DNA-protein interactions, study nucleic acid structure, or construct DNA-based nanostructures.

Conclusion

The this compound modification is a versatile and powerful tool for the chemical biology and drug development communities. Its straightforward synthesis and incorporation via standard phosphoramidite chemistry, combined with the ability to impart enhanced thermal stability and a site for specific post-synthetic functionalization, make it an invaluable component in the design of advanced oligonucleotides. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in their specific applications.

References

The Ultimate Guide to Dienophile-Modified Deoxynucleosides in Bioorthogonal Chemistry: A Focus on the Tetrazine Ligation

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of dienophile-modified 2'-deoxyuridines in bioorthogonal chemistry, with a specific focus on the inverse-electron-demand Diels-Alder (IEDDA) reaction, commonly known as the tetrazine ligation. While the specific term "TFA-ap-dU" is not widely established in the literature, it conceptually represents a protected precursor to a class of powerful research tools. Here, we dissect the components of this nomenclature to explore a representative and highly effective bioorthogonal system: the reaction between a dienophile-modified 2'-deoxyuridine and a tetrazine.

In this context, we interpret "ap-dU" as a 2'-deoxyuridine modified at the C5 position with an aminopropyl linker, a common strategy for introducing functional groups into nucleic acids. The "TFA" (trifluoroacetyl) group is a common protecting group for amines during chemical synthesis. The core of this system's utility in bioorthogonal chemistry lies in the attachment of a dienophile (such as a strained alkene like trans-cyclooctene (TCO) or norbornene) to this linker. This modified nucleoside can then be incorporated into DNA and subsequently tagged in a highly specific manner using a tetrazine-bearing probe.

The Core of Bioorthogonal Chemistry: The Inverse-Electron-Demand Diels-Alder Reaction

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes.[1] Among the most powerful of these is the inverse-electron-demand Diels-Alder (IEDDA) reaction.[2][3] Unlike the classical Diels-Alder reaction, the IEDDA reaction occurs between an electron-deficient diene (in this case, a tetrazine) and an electron-rich dienophile (a strained alkene or alkyne).[2]

This reaction is prized for its:

-

Exceptional Speed: The kinetics of the tetrazine ligation are among the fastest of all bioorthogonal reactions, enabling labeling at low concentrations.[4][5]

-

High Specificity: The tetrazine and its dienophile partner react selectively with each other, ignoring the vast array of other functional groups within a cell.

-

Biocompatibility: The reaction proceeds at physiological temperature and pH without the need for cytotoxic catalysts like copper.[6]

-

Irreversibility: The reaction is driven forward by the release of nitrogen gas, forming a stable covalent bond.[3][6]

The Key Players: Dienophile-Modified Deoxyuridine and Tetrazines

2.1. The Dienophile: A Modified Nucleoside

To study DNA in a biological context, a dienophile must be incorporated into the nucleic acid backbone. This is typically achieved by synthesizing a modified deoxynucleoside triphosphate and introducing it to cells. The cell's own machinery then incorporates it into newly synthesized DNA. A prime example is a 2'-deoxyuridine modified at the C5 position with a strained alkene, such as trans-cyclooctene (TCO) or norbornene, via a linker.[7][8] The ring strain of these dienophiles is a key factor in their high reactivity with tetrazines.[7][8]

2.2. The Diene: The Tetrazine Probe

1,2,4,5-tetrazines are the electron-deficient diene partners in this reaction. They can be readily functionalized with a wide variety of probes, including:

-

Fluorophores: For imaging and visualization of DNA.

-

Biotin: For affinity purification and pulldown experiments.

-

Drug Molecules: For targeted drug delivery applications in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[9]

Quantitative Data: Reaction Kinetics

The rate of the IEDDA reaction is a critical parameter for its application. The second-order rate constants (k₂) are highly dependent on the specific structure of the tetrazine and the dienophile. Generally, more strained dienophiles exhibit faster reaction rates.

| Dienophile (on dU) | Tetrazine Partner | Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) | Conditions |

| 5-vinyl-dU | 3,6-di-(2-pyridyl)-s-tetrazine | ~0.021 | Aqueous Buffer |

| Cyclopropene-dU | Fluorogenic Tetrazine Dye | ~1.05 | H₂O/DMSO (99:1) |

| Norbornene-dU | Fluorogenic Tetrazine Dye | ~0.15 - 1.05 | H₂O/DMSO (99:1) |

| trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | Aqueous Buffer |

| TCO | Hydrogen-substituted tetrazines | up to 30,000 | Not specified |

Data compiled from multiple sources. Note that the reactivity can vary significantly based on the specific derivatives and reaction conditions.[8][10]

Visualizing the Chemistry and Workflow

4.1. The Reaction Mechanism

The tetrazine ligation proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas.

4.2. Experimental Workflow for DNA Labeling

A typical experiment to label newly synthesized DNA in cells involves several key steps.

4.3. Logical Relationship of the Bioorthogonal System

The components of this system are logically interconnected to achieve specific labeling.

Experimental Protocols

5.1. Protocol 1: Metabolic Labeling of Nascent DNA in Cultured Cells

This protocol provides a general guideline for labeling newly synthesized DNA using a dienophile-modified deoxyuridine. Optimization may be required for specific cell types and experimental goals.

Materials:

-

Mammalian cells in culture

-

Dienophile-modified 2'-deoxyuridine (e.g., TCO-dU or Norbornene-dU)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Tetrazine-fluorophore conjugate

-

Staining buffer (e.g., PBS with 3% BSA)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Seeding: Plate cells on coverslips in a multi-well plate at a desired density and allow them to adhere overnight.

-

Metabolic Labeling: Add the dienophile-modified dU to the cell culture medium to a final concentration of 10-50 µM. Incubate for a period appropriate for the cell cycle length (e.g., 4-24 hours).

-

Cell Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Cell Permeabilization:

-

Incubate the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash the cells twice with Staining Buffer.

-

-

Tetrazine Ligation:

-

Prepare a solution of the tetrazine-fluorophore in Staining Buffer at a concentration of 5-20 µM.

-

Add the tetrazine solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Wash the cells three times with Staining Buffer.

-

(Optional) Incubate with a nuclear counterstain like DAPI for 5 minutes.

-

Wash twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets.

-

5.2. Protocol 2: In Vitro Labeling of a Dienophile-Modified Oligonucleotide

This protocol describes the labeling of a synthetic DNA oligonucleotide containing a dienophile modification.

Materials:

-

Dienophile-modified oligonucleotide (e.g., an oligo with a TCO modification)

-

Tetrazine-functionalized molecule (e.g., tetrazine-biotin)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Compatible solvent for the tetrazine compound (e.g., DMSO)

Procedure:

-

Reactant Preparation:

-

Dissolve the dienophile-modified oligonucleotide in the Reaction Buffer to a final concentration of 10-100 µM.

-

Prepare a 10-fold molar excess stock solution of the tetrazine-functionalized molecule in a compatible solvent like DMSO.

-

-

Ligation Reaction:

-

To the oligonucleotide solution, add the tetrazine stock solution. The final concentration of the organic solvent should be kept low (ideally <10% v/v).

-

Incubate the reaction mixture for 1-2 hours at room temperature. The disappearance of the characteristic pink/red color of the tetrazine can indicate reaction progress.

-

-

Purification:

-

Purify the labeled oligonucleotide from excess, unreacted tetrazine reagent using methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.

-

-

Verification:

-

Confirm successful ligation using techniques like mass spectrometry (MALDI-TOF or ESI-MS) or gel electrophoresis (if the tag imparts a significant size or charge shift).

-

Significance in Drug Development and Research

The ability to specifically label DNA and other biomolecules using the tetrazine ligation has profound implications:

-

Cancer Research: Visualizing DNA replication in tumor cells provides insights into cell proliferation and the effects of anti-cancer drugs.

-

Drug Delivery: Tetrazine ligation is used to construct antibody-drug conjugates (ADCs). An antibody functionalized with a dienophile can be targeted to a cancer cell, followed by the administration of a tetrazine-linked drug, which then reacts specifically at the tumor site. This "pre-targeting" approach can significantly reduce systemic toxicity.

-

Virology: Tracking the replication of viral genomes by incorporating modified nucleosides helps in understanding viral life cycles and developing antiviral therapies.

-

Materials Science: This chemistry is employed to functionalize surfaces and create novel biomaterials.

References

- 1. Labeling and sequencing nucleic acid modifications using bio-orthogonal tools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 4. The tetrazine ligation: Development of a novel bioorthogonal Diels-Alder reaction and its applications - ProQuest [proquest.com]